2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole
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Overview
Description
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiazole ring substituted with a chloro group, a methylbenzoyl group, and a trifluoromethyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thioamide and an α-haloketone, the thiazole ring can be formed through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of robust catalysts and controlled reaction environments to facilitate efficient production. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-methylbenzoyl)pyridine
- 2-Chloro-5-fluoro-4-methylbenzoyl chloride
- 2-Chloro-5-[[[(2-chloro-4-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid
Uniqueness
Compared to similar compounds, 2-Chloro-5-(4-methylbenzoyl)-4-trifluoromethyl-1,3-thiazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C12H7ClF3NOS |
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Molecular Weight |
305.70 g/mol |
IUPAC Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C12H7ClF3NOS/c1-6-2-4-7(5-3-6)8(18)9-10(12(14,15)16)17-11(13)19-9/h2-5H,1H3 |
InChI Key |
DIFQCSLENZDLKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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